

Npp1-IN-1: A Technical Guide for Basic Research Applications

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Compound of Interest

Compound Name: Npp1-IN-1

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the basic research applications of **Npp1-IN-1**, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1). This document details its mechanism of action, summarizes key quantitative data, provides methodological insights for crucial experiments, and visualizes relevant signaling pathways.

Introduction to NPP1 and the Role of Npp1-IN-1

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is a transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It hydrolyzes extracellular nucleotides, most notably ATP, to generate adenosine monophosphate (AMP) and pyrophosphate (PPi).[1][2][3] NPP1 is a key regulator in purinergic signaling, bone mineralization, and insulin signaling.[2][4][5] Recently, NPP1 has gained significant attention for its role as a negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[6][7] By hydrolyzing the STING agonist 2'3'-cGAMP, NPP1 dampens anti-tumor and anti-viral immune responses.[6][7]

Npp1-IN-1 is a potent and selective small molecule inhibitor of NPP1.[8] Its ability to block the enzymatic activity of NPP1 makes it a valuable tool for investigating the biological functions of this enzyme and for exploring its therapeutic potential, particularly in the field of immuno-oncology.[1]

Physicochemical Properties and In Vitro Efficacy

Npp1-IN-1 demonstrates high potency and selectivity for NPP1 over other related enzymes like NPP3. This selectivity is crucial for dissecting the specific roles of NPP1 in complex biological systems.

Property	Value	Reference
IC50 for NPP1	0.15 μ M	[8]
IC50 for NPP3	40 μ M	[8]
CAS Number	2289728-58-9	[1]
Molecular Formula	C17H17N3O3S	[1]
Molecular Weight	343.40 g/mol	[1]
Appearance	White to off-white solid	[1]

Storage and Stability: For long-term storage, **Npp1-IN-1** powder should be kept at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 2 years.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[8]

Basic Research Applications and Experimental Data

The primary application of **Npp1-IN-1** in basic research lies in its ability to potentiate the cGAS-STING pathway by preventing the degradation of 2'3'-cGAMP. This has significant implications for cancer immunology research.

Modulation of the cGAS-STING Pathway and Anti-Tumor Immunity

In a study investigating the role of the JUN-ENPP1-cGAS-STING axis in bladder cancer, **Npp1-IN-1** was used to chemically inhibit NPP1. The study demonstrated that inhibition of NPP1 by **Npp1-IN-1** could restore the cytotoxic function of CD8+ T cells.[1]

Quantitative Data from a Bladder Cancer Study:

Experimental Condition	Measured Parameter	Result	Reference
Co-culture of ENPP1-overexpressing bladder cancer cells with CD8+ T cells + Npp1-IN-1	IFN- γ secretion	Significant increase compared to control	[1]
Co-culture of ENPP1-overexpressing bladder cancer cells with CD8+ T cells + Npp1-IN-1	Granzyme B (Gzms-B) secretion	Significant increase compared to control	[1]

These findings suggest that **Npp1-IN-1** can be utilized to enhance anti-tumor immune responses by overcoming the immunosuppressive effects of NPP1.

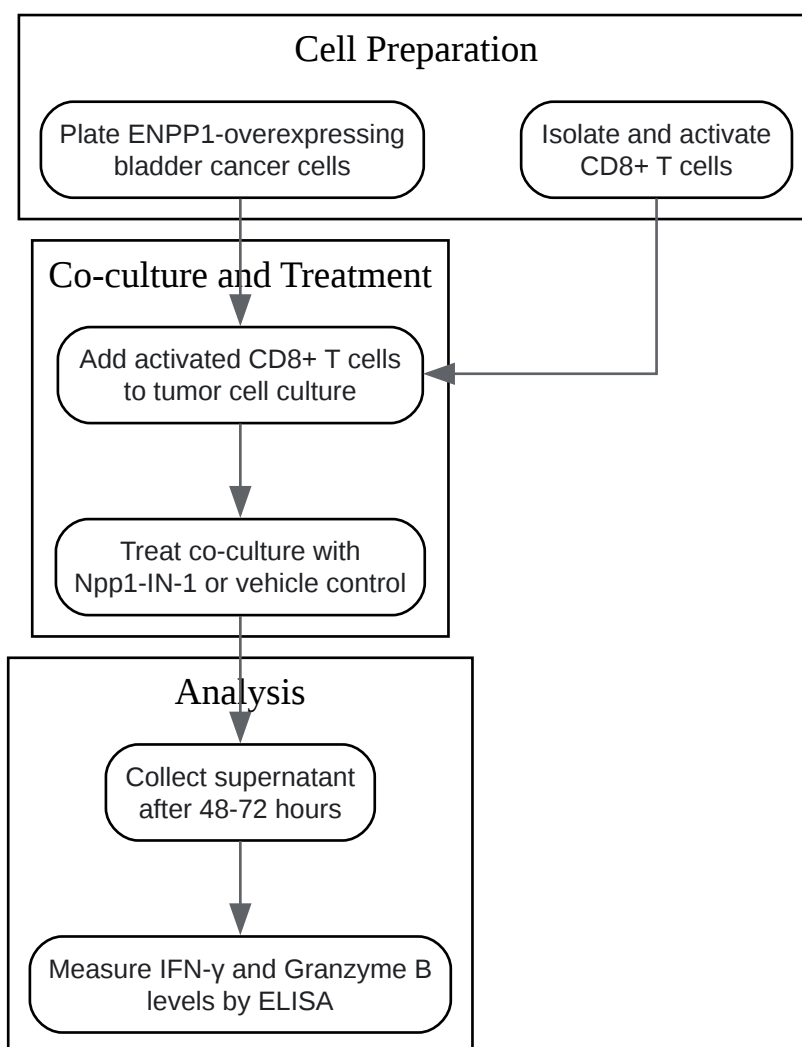
Key Experimental Protocols

While detailed, step-by-step protocols from the primary literature are not fully available, this section provides an overview of the methodologies used in studies featuring **Npp1-IN-1**, based on the descriptions provided.

In Vitro CD8+ T Cell Co-culture and Cytotoxicity Assay

This assay is designed to assess the impact of NPP1 inhibition on the ability of CD8+ T cells to recognize and kill tumor cells.

Workflow:



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Figure 1. Workflow for CD8+ T cell co-culture and cytotoxicity assay.

Methodology Outline:

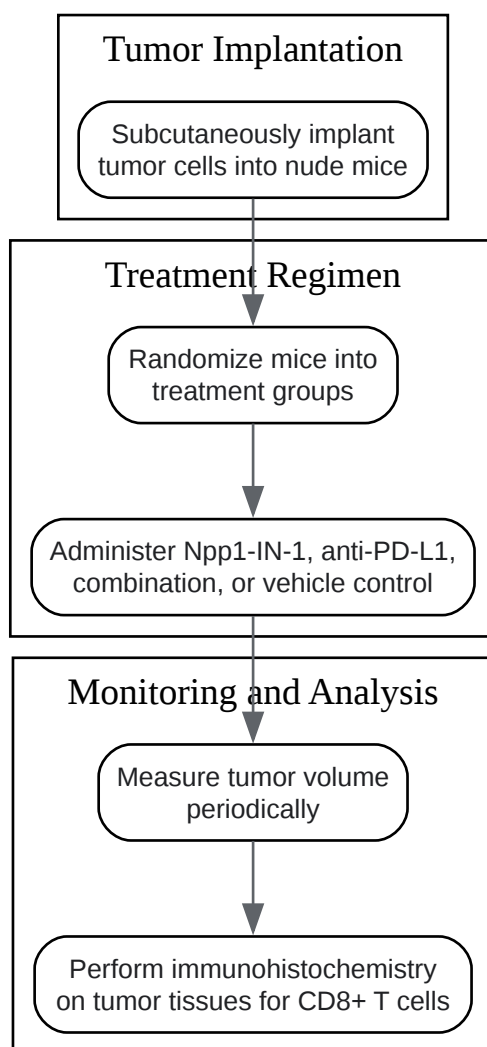
- **Cell Culture:** Bladder cancer cell lines (e.g., UMUC3 or 253J) are cultured. For overexpression studies, cells are transfected with a vector expressing human ENPP1.
- **CD8+ T Cell Isolation and Activation:** Primary human CD8+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) and activated using anti-CD3 and anti-CD28 antibodies.

- Co-culture: Activated CD8+ T cells are added to the cultured bladder cancer cells at a specific effector-to-target ratio.
- Treatment: The co-culture is treated with **Npp1-IN-1** at a desired concentration (e.g., 10 μ M) or a vehicle control (e.g., DMSO).
- Cytokine Measurement: After a 48-72 hour incubation period, the supernatant is collected, and the concentrations of IFN- γ and Granzyme B are quantified using a commercial ELISA kit.

In Vivo Tumor Models

Npp1-IN-1 can be used in in vivo models to assess its anti-tumor efficacy, often in combination with other immunotherapies like PD-L1 blockade.^[1]

Workflow:



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Figure 2. Workflow for in vivo tumor model with **Npp1-IN-1** treatment.

Methodology Outline:

- **Animal Model:** Immunocompromised mice (e.g., nude mice) are used for xenograft studies with human cancer cell lines.
- **Tumor Cell Implantation:** A suspension of tumor cells is injected subcutaneously into the flank of each mouse.
- **Treatment:** Once tumors reach a palpable size, mice are randomized into treatment groups. **Npp1-IN-1** is administered, typically via intraperitoneal injection. A common vehicle for in

vivo administration is 10% DMSO in corn oil.[8] Combination therapies may include co-administration of checkpoint inhibitors like anti-PD-L1 antibodies.

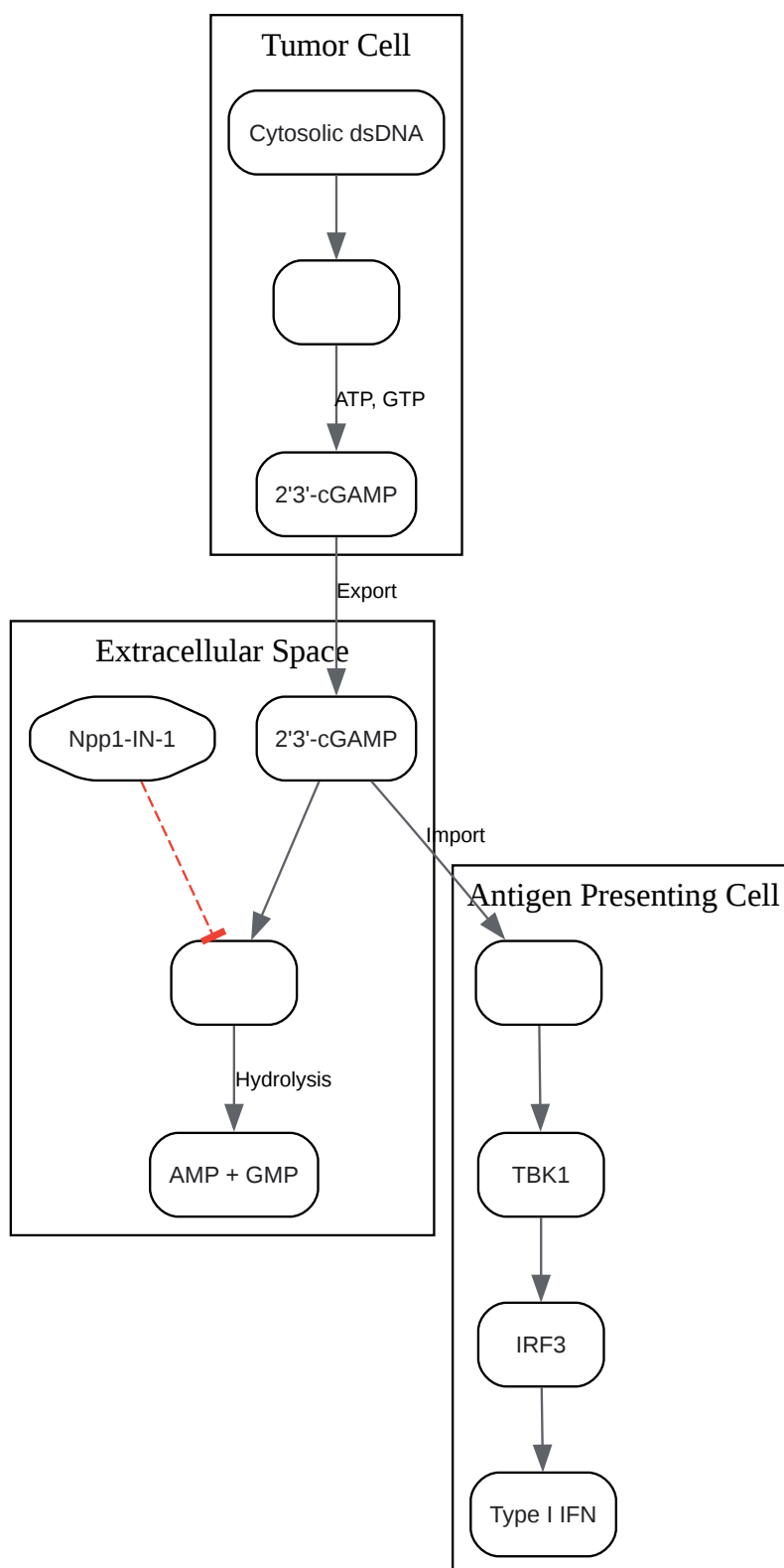
- Tumor Growth Monitoring: Tumor volume is measured at regular intervals using calipers.
- Immunohistochemistry: At the end of the study, tumors are excised, fixed, and sectioned. Immunohistochemical staining is performed to quantify the infiltration of immune cells, such as CD8+ T cells, within the tumor microenvironment.

Signaling Pathways Involving NPP1

Npp1-IN-1 is a valuable tool for dissecting the role of NPP1 in multiple signaling pathways.

NPP1 in the cGAS-STING Pathway

NPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular 2'3'-cGAMP, thus preventing its entry into adjacent cells and subsequent activation of STING. Inhibition of NPP1 with **Npp1-IN-1** preserves extracellular 2'3'-cGAMP, leading to enhanced STING signaling and a downstream anti-tumor immune response.

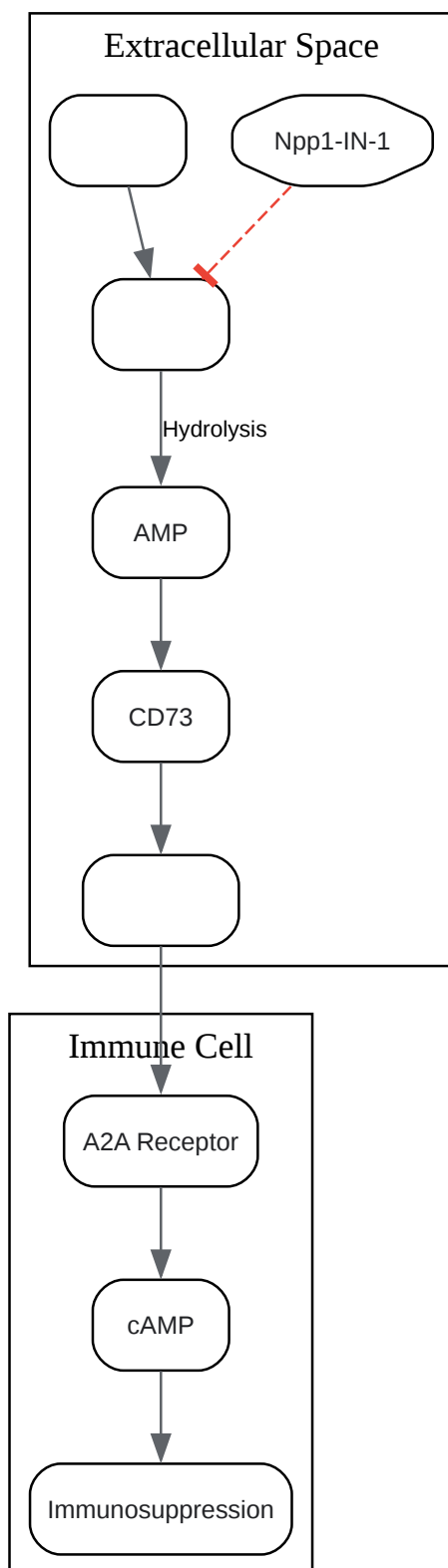


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Figure 3. Npp1-IN-1 blocks NPP1-mediated hydrolysis of 2'3'-cGAMP.

NPP1 in Purinergic Signaling

NPP1 hydrolyzes extracellular ATP to AMP, which can be further converted to the immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73). By inhibiting NPP1, **Npp1-IN-1** can reduce the production of adenosine in the tumor microenvironment, thereby alleviating immunosuppression.

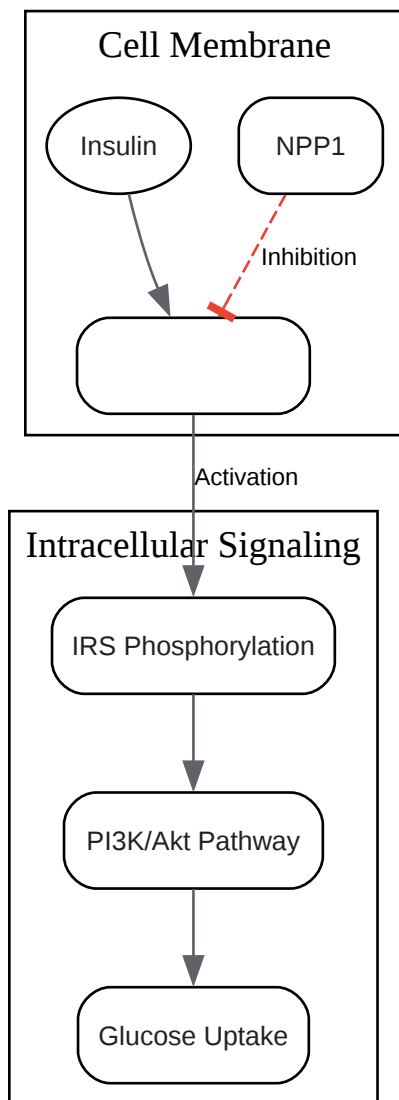


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Figure 4. Npp1-IN-1 inhibits a key step in the generation of adenosine.

NPP1 in Insulin Signaling

NPP1 can directly interact with the insulin receptor, leading to the inhibition of insulin signaling. This function is independent of its catalytic activity. While **Npp1-IN-1** acts as a catalytic inhibitor, its utility in studying the non-catalytic roles of NPP1 in insulin resistance is an area for further investigation.



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Figure 5. NPP1's inhibitory role in the insulin signaling pathway.

Conclusion

Npp1-IN-1 is a powerful and selective research tool for elucidating the multifaceted roles of NPP1. Its primary application in current basic research is focused on the potentiation of the cGAS-STING pathway through the inhibition of 2'3'-cGAMP hydrolysis. This makes **Npp1-IN-1** an invaluable asset for immuno-oncology research, with the potential to enhance anti-tumor immunity. Further studies are warranted to explore its utility in investigating the roles of NPP1 in purinergic signaling, bone metabolism, and insulin resistance. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize **Npp1-IN-1** in their scientific endeavors.

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